molecular formula C12H12N2O6 B8196995 (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate

(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate

Cat. No.: B8196995
M. Wt: 280.23 g/mol
InChI Key: DRWDEYOCMUVIQE-QMMMGPOBSA-N
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Description

(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is a compound that features a nitrophenyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate typically involves the reaction of 4-nitrophenol with (S)-5-oxopyrrolidin-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate involves the cleavage of the carbonate bond by specific enzymes, releasing the active (S)-5-oxopyrrolidin-2-ylmethanol and 4-nitrophenol. These products can then interact with their respective molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) phosphate: Similar structure but with a phosphate group instead of a carbonate.

    (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) sulfate: Similar structure but with a sulfate group instead of a carbonate.

    (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbamate: Similar structure but with a carbamate group instead of a carbonate.

Uniqueness

(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is unique due to its specific combination of a nitrophenyl group and a pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-nitrophenyl) [(2S)-5-oxopyrrolidin-2-yl]methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c15-11-6-1-8(13-11)7-19-12(16)20-10-4-2-9(3-5-10)14(17)18/h2-5,8H,1,6-7H2,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWDEYOCMUVIQE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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